3-Bromo-2,2,3,3-tetradeuteriopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

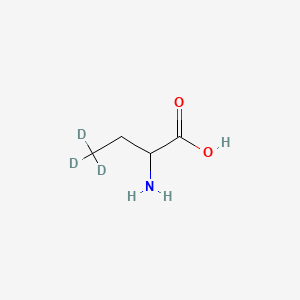

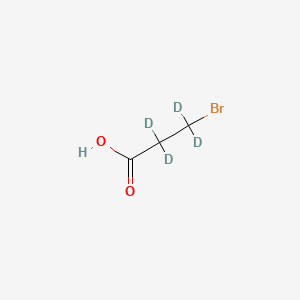

3-Bromo-2,2,3,3-tetradeuteriopropanoic acid is a labelled analogue of 3-Bromopropionic Acid . It is used as a reagent for the synthesis of nitrogen-containing diselenides with antioxidant activity . It is an off-white solid and is soluble in water . Its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C3HD4BrO2 . The InChI Key is DHXNZYCXMFBMHE-LNLMKGTHSA-N . Theoretical investigations of similar compounds have been conducted using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Physical And Chemical Properties Analysis

This compound is an off-white solid . It is soluble in water . The molecular weight is 157.00 .Scientific Research Applications

Crystal Structure Analysis

- 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid, a β-halolactic acid, has been studied for its crystal structures, revealing interesting aspects of hydrogen bonding and molecular packing. These structures show alternating layers of intermolecular hydrogen bonding and halogen-halogen interactions, providing insights into the molecular interactions and energy minimization strategies of such compounds (Gordon et al., 2022).

Reaction Studies

- This compound is relevant in the study of reactions of geminal bromonitroalkanes with nucleophiles, contributing to the understanding of decomposition pathways and intermediate reactive species in organic chemistry (Challis & Yousaf, 1991).

- It's also involved in ring expansion studies, such as the conversion of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the compound's utility in complex organic transformations (Agou et al., 2015).

Biorthogonal Chemistry

- This compound has applications in biorthogonal chemistry, where it's used for protein labeling and triggering click-to-release reactions. This showcases its potential in bioconjugation and drug delivery applications (Ros et al., 2020).

Synthesis of Novel Compounds

- It is used in the synthesis of various novel organic compounds, including 3-bromoquinolin-6-ols. This illustrates its role as a versatile reagent in organic synthesis, leading to the creation of compounds with potential pharmaceutical applications (Lamberth et al., 2014).

Mechanism of Action

Target of Action

It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

Brominated compounds are generally known for their reactivity, which allows them to form covalent bonds with biological targets, thereby modifying their function .

Biochemical Pathways

It is known that the compound is used as a reagent for the synthesis of nitrogen-containing diselenides with antioxidant activity . This suggests that it may play a role in redox reactions and oxidative stress pathways.

Pharmacokinetics

The compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on its interactions with various enzymes and transporters in the body.

Result of Action

As a reagent in the synthesis of nitrogen-containing diselenides, it contributes to the formation of compounds with antioxidant activity . This suggests that it may have a role in mitigating oxidative stress at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and interactions with biological targets. The compound should be stored at 2-8°C for optimal stability .

properties

IUPAC Name |

3-bromo-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)